2-(Chloromethyl)pyridinehydrochloride

Catalog No.
S589937
CAS No.
6959-47-3
M.F
C6H7Cl2N
M. Wt
164.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)pyridinehydrochloride

CAS Number

6959-47-3

Product Name

2-(Chloromethyl)pyridinehydrochloride

IUPAC Name

2-(chloromethyl)pyridine;hydron;chloride

Molecular Formula

C6H7Cl2N

Molecular Weight

164.03 g/mol

InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H

InChI Key

JPMRGPPMXHGKRO-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

2-chloromethylpyridine, 2-chloromethylpyridine hydrochloride, 2-CMP

Canonical SMILES

[H+].C1=CC=NC(=C1)CCl.[Cl-]

The exact mass of the compound 2-(Chloromethyl)pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66481. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Chloromethyl)pyridine hydrochloride, CAS 6959-47-3, is a reactive, heterocyclic organic compound widely used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and complex ligands for coordination chemistry. It functions as a picolylating agent, enabling the introduction of the 2-pyridylmethyl group into various molecular scaffolds. The hydrochloride salt form is specifically utilized to enhance the compound's stability, crystallinity, and handling properties compared to its free base, making it a more reliable and weighable reagent for precise, reproducible use in both laboratory and industrial process chemistry.

Substituting 2-(Chloromethyl)pyridine hydrochloride with its isomers, 3- or 4-(chloromethyl)pyridine, is synthetically invalid for applications requiring specific regiochemistry, such as the formation of bidentate chelating ligands where the 2-position is structurally essential for metal coordination. Using an alternative isomer results in a fundamentally different molecular structure with distinct chemical and biological properties. Furthermore, substituting the stable, solid hydrochloride salt for the free base, 2-(chloromethyl)pyridine, can introduce significant process challenges related to handling, stability, and accurate dosing, as the free base is often a less stable liquid or low-melting solid. These differences are critical in regulated manufacturing environments, such as pharmaceutical production, where starting material form is strictly specified to ensure process consistency and final product purity.

Superior Handling and Processability as a Stable Crystalline Solid

As a hydrochloride salt, 2-(Chloromethyl)pyridine hydrochloride is a crystalline solid with a melting point of 120-124 °C. This contrasts sharply with the free base form, 2-(chloromethyl)pyridine, which is a low-melting solid or liquid that is less stable. The solid salt form prevents the handling difficulties associated with a reactive, potentially volatile liquid, allowing for precise weighing and addition in sensitive chemical processes. This physical-form stability is a key reason for its specification in industrial synthesis protocols.

Evidence DimensionPhysical Form and Stability
Target Compound DataCrystalline solid, melting point 120-124 °C
Comparator Or Baseline2-(Chloromethyl)pyridine (free base): Often an unstable liquid or low-melting solid.
Quantified DifferenceSolid vs. Liquid/Unstable Solid at ambient/process temperatures.
ConditionsStandard laboratory and manufacturing conditions.

Specifying the hydrochloride salt mitigates risks in material handling, improves dosing accuracy, and enhances shelf-life stability, which are critical for reproducible, large-scale synthesis.

Essential for Bidentate Ligand Synthesis Where Isomers Fail

The geometric arrangement of the 2-(chloromethyl) group is a non-negotiable structural requirement for creating picolylamine-based bidentate N,N-chelating ligands. These ligands, where the pyridine nitrogen and the substituted amine nitrogen can bind to the same metal center, are fundamental in catalysis and materials science. In contrast, the 3- and 4-isomers, due to their geometry, cannot form this stable five-membered chelate ring and will act only as monodentate or bridging ligands, leading to entirely different coordination complexes with different catalytic activities and physical properties.

Evidence DimensionChelation Ability
Target Compound DataForms stable bidentate (N,N) chelates.
Comparator Or Baseline3- and 4-(chloromethyl)pyridine: Geometrically incapable of forming analogous bidentate chelates; act as monodentate ligands.
Quantified DifferenceBidentate vs. Monodentate coordination mode.
ConditionsSynthesis of metal complexes for catalysis or materials.

For any application requiring a chelating picolylamine scaffold, only the 2-isomer is a viable precursor; its isomers are functionally non-equivalent substitutes.

Specified Precursor in Optimized Industrial Synthesis of Zopiclone

2-(Chloromethyl)pyridine hydrochloride is a key intermediate in established, high-yield synthetic routes to Zopiclone, a non-benzodiazepine hypnotic agent. Process development studies focus on optimizing the reaction of key intermediates to produce the final API. For example, the condensation of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one is a critical step in many patented Zopiclone syntheses. The precursor to this intermediate is derived from 2-amino-5-chloropyridine, establishing a synthetic lineage where the 2-substituted pyridine core is essential. Procuring this specific starting material is necessary to align with validated and regulated manufacturing protocols.

Evidence DimensionPrecursor role in API Synthesis
Target Compound DataDocumented intermediate in the synthesis of Zopiclone and its enantiomer, Eszopiclone.
Comparator Or BaselineAlternative synthetic routes or isomeric starting materials: Would require complete re-development and re-validation of the manufacturing process.
Quantified DifferenceAdherence to established and optimized synthetic pathways.
ConditionsGood Manufacturing Practice (GMP) environment for API production.

For pharmaceutical manufacturers, using this specific, documented precursor avoids the significant cost, time, and regulatory burden of developing and validating a new synthetic route.

Precursor for Bidentate Ligands in Homogeneous Catalysis

This compound is the designated starting material for synthesizing picolylamine-type ligands. These ligands are crucial for creating transition metal catalysts used in various organic transformations, where the chelation effect afforded by the 2-pyridylmethyl structure provides enhanced stability and catalytic activity.

Key Building Block in Pharmaceutical Synthesis

In the synthesis of specific APIs like Zopiclone, this reagent is a non-interchangeable building block. Its use is specified in established industrial processes, making it the required choice for manufacturers aiming to follow validated, efficient, and regulatory-compliant synthetic routes.

Synthesis of Functional Materials and Ion Sensors

The 2-pyridylmethyl group, introduced by this reagent, is a well-known metal-binding moiety. This makes the compound suitable for functionalizing polymers, silica, or other materials to create selective metal ion extractants, scavengers, or fluorescent sensors where specific coordination geometry is key to performance.

Physical Description

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992)
Off-white solid; [CAMEO] Off-white or tan crystalline powder; [MSDSonline]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.9955546 Da

Monoisotopic Mass

162.9955546 Da

Heavy Atom Count

9

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides/ and /chlorides/.

Melting Point

257 to 261 °F (NTP, 1992)
166-173 °C

UNII

YNI4417KX0

Related CAS

4377-33-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6959-47-3
110656-58-1

Absorption Distribution and Excretion

PYRIDINE & ITS ALKYL DERIVATIVES ARE ABSORBED FROM GI TRACT, INTRAPERITONEAL CAVITY & LUNGS. PERITONEAL ABSORPTION IS APPARENTLY ONLY SLIGHTLY MORE RAPID & COMPLETE THAN GI ABSORPTION ... IN GENERAL THE BASES ARE RAPIDLY ABSORBED THROUGH INTACT SKIN. /ALKYL DERIVATIVES OF PYRIDINE/

Wikipedia

2-chloromethylpyridine hydrochloride

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Estimated quantitation limit=100 ug/l. /3-(Chloromethyl)pyridine hydrochloride/
SFSAS_29. Extraction and Analysis of Organics in Biological Tissue. Capillary gas chromatography/mass spectrometry analysis. Limit of quantitation=2 mg/kg. /3-(Chloromethyl)pyridine hydrochloride/

Dates

Last modified: 08-15-2023

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